2-{(2S)-2-[(But-3-en-1-yl)amino]pent-4-en-2-yl}phenol
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Overview
Description
2-{(2S)-2-[(But-3-en-1-yl)amino]pent-4-en-2-yl}phenol is a complex organic compound with a unique structure that includes both phenolic and amino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(2S)-2-[(But-3-en-1-yl)amino]pent-4-en-2-yl}phenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Amino Group: The but-3-en-1-yl group is introduced through a nucleophilic substitution reaction using a suitable amine precursor.
Formation of the Phenolic Group: The phenolic group is introduced via electrophilic aromatic substitution, often using phenol as the starting material.
Coupling Reactions: The intermediate compounds are then coupled under specific conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: To ensure high yield and purity, catalytic hydrogenation may be employed.
Continuous Flow Synthesis: This method allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{(2S)-2-[(But-3-en-1-yl)amino]pent-4-en-2-yl}phenol undergoes several types of chemical reactions:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: Both the phenolic and amino groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation Products: Quinones and related compounds.
Reduction Products: Secondary amines.
Substitution Products: Halogenated phenols and amines.
Scientific Research Applications
2-{(2S)-2-[(But-3-en-1-yl)amino]pent-4-en-2-yl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-{(2S)-2-[(But-3-en-1-yl)amino]pent-4-en-2-yl}phenol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may modulate signaling pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-{(2S)-2-[(But-3-en-1-yl)amino]pent-4-en-2-yl}aniline: Similar structure but with an aniline group instead of a phenol group.
2-{(2S)-2-[(But-3-en-1-yl)amino]pent-4-en-2-yl}benzene: Lacks the hydroxyl group present in the phenol derivative.
Uniqueness
2-{(2S)-2-[(But-3-en-1-yl)amino]pent-4-en-2-yl}phenol is unique due to the presence of both phenolic and amino functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.
Properties
CAS No. |
922191-55-7 |
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Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
2-[(2S)-2-(but-3-enylamino)pent-4-en-2-yl]phenol |
InChI |
InChI=1S/C15H21NO/c1-4-6-12-16-15(3,11-5-2)13-9-7-8-10-14(13)17/h4-5,7-10,16-17H,1-2,6,11-12H2,3H3/t15-/m0/s1 |
InChI Key |
OXHDQMDHGORXDZ-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@](CC=C)(C1=CC=CC=C1O)NCCC=C |
Canonical SMILES |
CC(CC=C)(C1=CC=CC=C1O)NCCC=C |
Origin of Product |
United States |
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